molecular formula C27H26FNO2 B13421584 2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone CAS No. 24845-25-8

2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone

Cat. No.: B13421584
CAS No.: 24845-25-8
M. Wt: 415.5 g/mol
InChI Key: UCTHQXADMCKHCW-LKUDQCMESA-N
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Description

2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is a synthetic organic compound with the molecular formula C27H26FNO2 and a molar mass of 415.51 g/mol . This compound belongs to the chalcone family, which is characterized by the presence of an alpha, beta-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone
  • 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone derivatives
  • Other chalcones with similar structural features

Uniqueness

2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is unique due to the presence of the fluorine atom and the pyrrolidinyl group, which confer specific chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and biological activity compared to other chalcones .

Properties

CAS No.

24845-25-8

Molecular Formula

C27H26FNO2

Molecular Weight

415.5 g/mol

IUPAC Name

(E)-1-(2-fluorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H26FNO2/c28-26-11-5-4-10-24(26)27(30)25(22-8-2-1-3-9-22)20-21-12-14-23(15-13-21)31-19-18-29-16-6-7-17-29/h1-5,8-15,20H,6-7,16-19H2/b25-20+

InChI Key

UCTHQXADMCKHCW-LKUDQCMESA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4F

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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